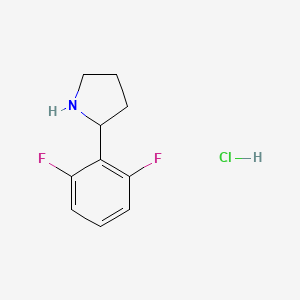

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-difluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHWYBGGVJBQCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC=C2F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2135331-85-8 | |

| Record name | 2-(2,6-difluorophenyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride scaffold represents a promising starting point for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential therapeutic targets for this compound and its derivatives. Based on a comprehensive review of existing literature and structure-activity relationship (SAR) studies of analogous compounds, we identify two primary target classes with significant therapeutic implications: the Tropomyosin Receptor Kinase (Trk) family and the Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) enzymes. This guide will delve into the molecular mechanisms of these targets, the rationale for their inhibition, and detailed experimental protocols for evaluating the activity of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride and its analogs.

Introduction: The 2-(2,6-Difluorophenyl)pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active compounds and approved drugs.[1] Its stereochemical complexity and ability to engage in various molecular interactions make it a versatile scaffold in medicinal chemistry. The introduction of a 2,6-difluorophenyl substituent is anticipated to significantly influence the pharmacokinetic and pharmacodynamic properties of the pyrrolidine core. The fluorine atoms can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins through specific electronic interactions. While direct studies on 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride are limited, analysis of structurally similar compounds provides compelling evidence for its potential to interact with key therapeutic targets.

Potential Therapeutic Target Class 1: Tropomyosin Receptor Kinases (Trk)

Mechanism and Rationale for Targeting Trk Kinases

The Tropomyosin Receptor Kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[2][3] They are activated by neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[4] Upon neurotrophin binding, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are critical for neuronal survival, growth, and differentiation.[2][5]

Dysregulation of Trk signaling, often through gene fusions (e.g., NTRK gene fusions), leads to constitutively active Trk kinase domains that drive cellular proliferation and survival in various cancers. These "oncogenic drivers" are found in a range of solid tumors, making Trk kinases attractive targets for cancer therapy.[6][7] Furthermore, the role of Trk signaling in pain perception has made Trk inhibitors promising candidates for the treatment of chronic pain.

Evidence for 2-(Difluorophenyl)pyrrolidine Scaffolds as Trk Inhibitors

Several lines of evidence suggest that the 2-(difluorophenyl)pyrrolidine scaffold is a key pharmacophore for Trk inhibition. A patent for a potent Trk inhibitor, (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, highlights the importance of the 2-(difluorophenyl)pyrrolidine moiety in achieving high-affinity binding to the Trk kinase domain.[4] This compound and others in the patent series are being investigated for the treatment of pain, inflammation, and cancer.[4] Further supporting this, structure-activity relationship (SAR) studies have explored various fluorophenyl and difluorophenyl pyrrolidine-containing compounds as potent Trk tyrosine kinase inhibitors.

Signaling Pathway

Caption: Trk signaling pathway initiated by neurotrophin binding.

Experimental Protocol: In Vitro Trk Kinase Inhibition Assay

This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride against a specific Trk kinase.

Materials:

-

Recombinant human Trk kinase (e.g., TrkA, TrkB, or TrkC)

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride (test compound)

-

Staurosporine (positive control inhibitor)

-

DMSO (vehicle control)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a stock solution of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride in DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the test compound dilution or control (DMSO for negative control, staurosporine for positive control).

-

Add 2 µL of the appropriate concentration of Trk kinase enzyme diluted in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix. The final ATP concentration should be at or near the Km for the specific Trk kinase.

-

-

Incubation: Incubate the reaction plate at room temperature for 60 minutes.[8]

-

ADP Detection:

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Potential Therapeutic Target Class 2: IDO1 and TDO2

Mechanism and Rationale for Targeting IDO1/TDO2

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][9] This pathway is a key regulator of the immune response. In the tumor microenvironment, the upregulation of IDO1 and/or TDO2 by cancer cells or immune cells leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function.[1] The resulting tryptophan starvation and the accumulation of immunosuppressive kynurenine metabolites lead to T-cell anergy and apoptosis, and the promotion of regulatory T-cells (Tregs), thereby allowing the tumor to evade immune surveillance.[10][11][12]

Inhibition of IDO1 and TDO2 is a promising strategy in cancer immunotherapy. By blocking these enzymes, the immunosuppressive tumor microenvironment can be reversed, restoring T-cell function and enhancing the efficacy of other immunotherapies, such as checkpoint inhibitors.[9] Given that some tumors may utilize either IDO1 or TDO2, or both, dual inhibitors are of particular interest to overcome potential resistance mechanisms.[13][14]

Evidence for 2-(Difluorophenyl)pyrrolidine Scaffolds as IDO1/TDO2 Inhibitors

The development of dual IDO1/TDO2 inhibitors has led to the exploration of various chemical scaffolds. Notably, a potent dual IDO1/TDO2 inhibitor, AT-0174, is currently under investigation.[14] While the exact structure of AT-0174 may not be publicly disclosed in all sources, the broader class of compounds targeting these enzymes includes complex heterocyclic systems. The 2-(difluorophenyl)pyrrolidine scaffold, with its potential for specific hydrogen bonding and hydrophobic interactions, represents a plausible starting point for the design of novel IDO1/TDO2 inhibitors. Further research is warranted to directly assess the inhibitory activity of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride against these enzymes.

Tryptophan Catabolism Pathway

Caption: The IDO1/TDO2 pathway leading to immune suppression.

Experimental Protocol: Cell-Based IDO1/TDO2 Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of IDO1 or TDO2 activity by quantifying the production of kynurenine.

Materials:

-

Human cancer cell line expressing IDO1 (e.g., HeLa cells stimulated with IFN-γ) or TDO2 (e.g., A172 glioblastoma cells).

-

Cell culture medium (e.g., DMEM or RPMI-1640) with L-tryptophan.

-

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride (test compound).

-

Known IDO1 inhibitor (e.g., Epacadostat) or TDO2 inhibitor (positive control).

-

DMSO (vehicle control).

-

Trichloroacetic acid (TCA).

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

96-well cell culture plates.

-

Microplate reader capable of measuring absorbance at 480 nm.

Procedure:

-

Cell Seeding: Seed the IDO1- or TDO2-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment:

-

For IDO1-expressing cells, stimulate with IFN-γ for 24-48 hours to induce IDO1 expression.

-

Prepare serial dilutions of the test compound and positive control in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds or controls.

-

-

Incubation: Incubate the plate for 24-48 hours to allow for tryptophan metabolism.

-

Kynurenine Measurement:

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of 30% TCA to each well to precipitate proteins.

-

Centrifuge the plate at 500 x g for 10 minutes.

-

Transfer 100 µL of the supernatant to another 96-well plate.

-

Add 100 µL of Ehrlich's reagent to each well.

-

Incubate at room temperature for 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.

-

Data Analysis:

-

Generate a standard curve using known concentrations of kynurenine.

-

Calculate the concentration of kynurenine produced in each well.

-

Determine the percent inhibition of kynurenine production for each compound concentration relative to the vehicle control.

-

Calculate the IC50 value as described for the Trk kinase assay.

-

Data Summary

The following table summarizes the key characteristics of the potential therapeutic targets for 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride.

| Target Class | Specific Targets | Therapeutic Rationale | Potential Indications |

| Tropomyosin Receptor Kinases (Trk) | TrkA, TrkB, TrkC | Inhibition of oncogenic signaling pathways, reduction of pain signaling. | Cancers with NTRK gene fusions, chronic pain, inflammation. |

| Indoleamine/Tryptophan Dioxygenases | IDO1, TDO2 | Reversal of tumor-induced immunosuppression, enhancement of anti-tumor immunity. | Various solid tumors (in combination with immunotherapy). |

Conclusion and Future Directions

The 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride scaffold holds considerable promise for the development of targeted therapies. The structural features of this compound suggest a high potential for interaction with the ATP-binding pocket of kinases, such as the Trk family, and the active site of heme-containing enzymes like IDO1 and TDO2. The experimental protocols outlined in this guide provide a robust framework for evaluating the activity of this compound and its derivatives against these high-value therapeutic targets.

Future research should focus on the synthesis and biological evaluation of a library of 2-(2,6-Difluorophenyl)pyrrolidine analogs to establish a clear structure-activity relationship for Trk and IDO1/TDO2 inhibition. Lead compounds identified through these studies can then be advanced into preclinical models of cancer and pain to validate their therapeutic efficacy. The insights gained from such investigations will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

- Crystalline form of (s)-n-(5-((r)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate.

-

TRK signalling pathway. (A) Overview of TRK signalling pathway; (B) activation of TRKA. C1/C2, cysteine-rich clusters; Ig1/Ig2, immunoglobulin-like domains; LRR1-3, leucine-rich repeats; NGF, nerve growth factor - ResearchGate. [Link]

-

The TRK signaling pathways. Interaction between TRK and its cognate... - ResearchGate. [Link]

-

IDO Believe in Immunotherapy | Clinical Cancer Research - AACR Journals. [Link]

-

Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC - PubMed Central. [Link]

-

IDO Immune Pathway - Amsbio. [Link]

-

Spatially resolved tryptophan–kynurenine niches in HNSCC: immunometabolic microdomains and therapeutic implications - Frontiers. [Link]

-

Trk receptor - Wikipedia. [Link]

-

On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology - AACR Journals. [Link]

-

Targeting the IDO1/TDO2-KYN-AhR Pathway for Cancer Immunotherapy - Challenges and Opportunities - PubMed. [Link]

-

Tropomyosin-Receptor-Kinases Signaling in the Nervous System - PMC - PubMed Central. [Link]

-

IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - Frontiers. [Link]

-

Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - PubMed Central. [Link]

-

(PDF) Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - ResearchGate. [Link]

-

Tropomyosin Receptor Kinase Inhibitors for the Treatment of TRK Fusion Cancer. [Link]

Sources

- 1. amsbio.com [amsbio.com]

- 2. Trk receptor - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Tropomyosin-Receptor-Kinases Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. promega.com [promega.com]

- 9. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Frontiers | Spatially resolved tryptophan–kynurenine niches in HNSCC: immunometabolic microdomains and therapeutic implications [frontiersin.org]

- 12. Targeting the IDO1/TDO2-KYN-AhR Pathway for Cancer Immunotherapy - Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

InChI Key for 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride

An In-depth Technical Guide to 2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride, a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural identification, representative synthetic methodologies, and the critical analytical techniques required for its characterization and quality control. The strategic importance of this and related scaffolds in modern pharmacology will also be explored.

Compound Identification and Physicochemical Profile

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a substituted pyrrolidine derivative. The pyrrolidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as enhanced aqueous solubility and to serve as a versatile pharmacophore.[1] The introduction of a 2,6-difluorophenyl group can significantly modulate a molecule's potency, selectivity, and pharmacokinetic profile, often by influencing binding interactions and improving metabolic stability.[2]

The definitive identity of this compound is established through its unique structural identifiers.

| Identifier | Value | Source |

| IUPAC Name | 2-(2,6-difluorophenyl)pyrrolidine;hydrochloride | SynHet[3] |

| InChI Key | Information not available in search results | |

| CAS Number | 2135331-85-8 | SynHet[3] |

| PubChem CID | 134818720 | SynHet[3] |

| Molecular Formula | C₁₀H₁₂ClF₂N | |

| SMILES | N1CCCC1c2c(F)cccc2F.Cl | SynHet[3] |

Strategic Synthesis: A Representative Workflow

While specific, peer-reviewed synthetic procedures for 2-(2,6-difluorophenyl)pyrrolidine are not extensively documented, a robust and scalable synthesis can be logically constructed based on established methods for closely related, industrially significant isomers, such as (R)-2-(2,5-difluorophenyl)pyrrolidine. This isomer is a key intermediate in the synthesis of the anticancer drug Larotrectinib.[4] The following multi-step protocol is a representative example of how such a compound is synthesized, highlighting the chemical principles and experimental considerations at each stage.

Synthetic Workflow Diagram

Caption: Representative synthetic workflow for 2-(2,6-Difluorophenyl)pyrrolidine HCl.

Detailed Experimental Protocol (Representative)

Step 1: N-Protection of Pyrrolidin-2-one The synthesis begins with the protection of the nitrogen atom of pyrrolidin-2-one. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the subsequent nucleophilic conditions and its ease of removal under acidic conditions.

-

Protocol: To a solution of pyrrolidin-2-one in a suitable aprotic solvent (e.g., THF), add a base (e.g., triethylamine or DMAP) followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.

Step 2: Grignard Reaction The core C-C bond is formed via a Grignard reaction. 1-Bromo-2,6-difluorobenzene is converted to its corresponding Grignard reagent, which then attacks the carbonyl of N-Boc-pyrrolidin-2-one.

-

Rationale: This step requires anhydrous conditions and low temperatures (e.g., -78 °C to -60 °C) to prevent side reactions and ensure the stability of the Grignard reagent.[5]

-

Protocol: Prepare the Grignard reagent by adding 1-bromo-2,6-difluorobenzene to a solution of isopropylmagnesium chloride (i-PrMgCl) in THF. In a separate flask, cool a solution of N-Boc-pyrrolidin-2-one to -78 °C. Slowly add the prepared Grignard reagent to the lactam solution. The reaction is quenched with an aqueous ammonium chloride solution after completion.

Step 3 & 4: In-situ Cyclization, Dehydration, and Reduction The hemiaminal intermediate formed in the Grignard step is unstable and is typically not isolated. Acidic workup protonates the hydroxyl group, which is eliminated as water to form a cyclic iminium ion. This reactive intermediate is then immediately reduced.

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting the iminium ion to the corresponding amine without affecting the Boc group or the aromatic rings.

-

Protocol: Following the Grignard quench, the organic layer is separated and treated with an acid such as sulfuric acid.[5] After stirring to facilitate iminium ion formation, the mixture is cooled, and sodium borohydride is added portion-wise.

Step 5: Deprotection and Hydrochloride Salt Formation The final step involves the removal of the Boc protecting group and the formation of the stable hydrochloride salt.

-

Protocol: The purified N-Boc protected product is dissolved in a solvent such as dioxane or ethyl acetate. A solution of hydrogen chloride in the same solvent is added, and the mixture is stirred. The hydrochloride salt typically precipitates from the solution and can be collected by filtration, washed with a non-polar solvent like methyl tertiary butyl ether, and dried.[6]

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the final compound. A combination of chromatographic and spectroscopic techniques is employed.

Analytical Workflow Diagram

Caption: Standard analytical workflow for purity and identity confirmation.

Key Analytical Techniques

1. High-Performance Liquid Chromatography (HPLC) HPLC is the primary method for determining the purity of the compound. A reverse-phase (RP) method is typically used.

-

Rationale: The basic nature of the pyrrolidine nitrogen necessitates an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape by keeping the amine protonated.

-

Typical Method:

-

Column: C18 (e.g., 150 x 4.6 mm, 5 µm)[7]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Elution: Gradient elution, for example, from 5% to 95% B over 15 minutes.

-

Detection: UV detection at a wavelength between 210-260 nm, where the phenyl ring absorbs.

-

2. Mass Spectrometry (MS) Coupling HPLC to a mass spectrometer (LC-MS) provides definitive confirmation of the molecular weight.

-

Rationale: Electrospray Ionization (ESI) in positive mode is ideal for analyzing amines, as they readily accept a proton to form a stable [M+H]⁺ ion.

-

Expected Result: For the free base (C₁₀H₁₁F₂N, MW ≈ 183.2), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 184.1.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the gold standard for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR spectra are all informative.

-

¹H NMR: Will show characteristic signals for the pyrrolidine ring protons (typically complex multiplets between 1.5-4.0 ppm) and the aromatic protons on the difluorophenyl ring.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

¹⁹F NMR: This is crucial for confirming the fluorine substitution pattern. A 2,6-difluoro substitution will result in a single fluorine resonance, as the two fluorine atoms are chemically equivalent.

| Technique | Parameter | Expected Observation |

| HPLC | Purity | ≥95% (typical for research chemicals) |

| MS (ESI+) | [M+H]⁺ (free base) | m/z ≈ 184.1 |

| ¹H NMR | Aromatic Region | Multiplets corresponding to the difluorophenyl protons. |

| ¹⁹F NMR | Chemical Shift | A single resonance confirming the 2,6-substitution pattern. |

Applications in Research and Drug Discovery

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride serves as a valuable building block for creating novel chemical entities. The pyrrolidine scaffold is a key component of numerous marketed drugs.[8]

-

Structure-Activity Relationship (SAR) Studies: In drug discovery programs, chemists systematically modify different parts of a lead molecule to understand how structure affects biological activity. This 2,6-difluoro analog is an important tool for comparison against other isomers (e.g., 2,5-difluoro, 3,5-difluoro) to probe the electronic and steric requirements of a target protein's binding pocket.

-

Bioisosteric Replacement: The difluorophenyl group can act as a bioisostere for other chemical groups, offering a way to fine-tune properties like lipophilicity and metabolic stability while maintaining or improving biological activity.

-

Precursor for Biologically Active Molecules: Phenyl-pyrrolidine structures are central to compounds targeting a wide range of diseases. For instance, related structures have been investigated as potent and selective inverse agonists for the nuclear receptor RORγt, a target for inflammatory diseases.[2] The specific substitution pattern on the phenyl ring is critical for achieving high potency and selectivity.

Conclusion

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a strategically important chemical building block for drug discovery and development. Its synthesis, while requiring careful control of reaction conditions, follows established chemical principles. A robust analytical workflow combining chromatography and spectroscopy is essential to ensure its quality and structural integrity. The unique properties conferred by the difluorophenyl moiety make this compound, and others like it, indispensable tools for medicinal chemists aiming to develop the next generation of therapeutics.

References

A complete list of all sources cited has been consolidated below.

| No. | Title | Source | URL |

| 11 | 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride | SynHet | |

| 17 | CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride | Google Patents | |

| 19 | CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine | Google Patents | |

| 20 | Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH | Pharmacia | [Link] |

| 21 | Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | PharmaBlock | |

| 22 | Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists | PubMed | [Link] |

| 24 | Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine | Quick Company | [Link] |

| 28 | Pyrrolidine-based marketed drugs. | ResearchGate | [Link] |

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride [synhet.com]

- 4. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 5. Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine [quickcompany.in]

- 6. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]

- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride: Sourcing, Synthesis, and Application

For researchers and drug development professionals, securing a reliable supply of high-purity chemical intermediates is the foundational step upon which successful discovery programs are built. 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride (CAS No: 2135331-85-8) is a key building block in modern medicinal chemistry, valued for the unique structural and electronic properties conferred by its difluorinated phenyl ring attached to a pyrrolidine scaffold.

This guide provides an in-depth technical overview of this important intermediate, covering its commercial availability, a logical framework for its synthesis and quality control, and its role in the development of novel therapeutics. The information presented herein is synthesized from established supplier data and the broader scientific literature to ensure technical accuracy and practical relevance.

Commercial Sourcing: A Comparative Overview

The accessibility of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride from various commercial suppliers is a critical logistical consideration for any research program. When selecting a supplier, factors such as purity, availability (stock vs. synthesis on demand), and the availability of comprehensive analytical data (e.g., Certificate of Analysis) are paramount. The following table summarizes key information from several commercial vendors.

| Supplier | Product Name/CAS Number | Purity | Availability | Noteworthy Details |

| SynHet [1] | 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride, CAS: 2135331-85-8 | >99% | Stock | Offers pharma-grade (USP, BP, Ph. Eur.) and ISO 9001 certification. Provides a comprehensive suite of analytical services upon request. |

| AiFChem [2] | 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride, CAS: 2135331-85-8 | 95+% | Stock | Clearly states products are for scientific research only. Provides key chemical identifiers like MDL number and InChI Key. |

| Acmec Biochemical [3] | 2-(2,6-Difluorophenyl)pyrrolidine, CAS: 1016529-46-6 (Free Base) | 98% | Stock | Lists the free base of the compound. Provides basic physical properties like boiling and flash points. |

| Fluorochem [4] | (S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride, CAS: 1443624-23-4 | Not specified | Stock | Offers the (S)-enantiomer of the 2,5-difluoro isomer, highlighting the availability of chiral variants. |

| ChemScene [5] | 2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate, CAS: 1919868-77-1 | ≥95% | Stock | Provides a different salt form of the 2,5-difluoro isomer, which may have different solubility and handling properties. |

Note: The table includes closely related isomers and salt forms, as the choice of a specific isomer or salt can be critical depending on the subsequent synthetic steps or desired final product properties.

Synthesis and Chemical Properties: A Technical Perspective

Understanding the synthetic origin and physicochemical properties of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is essential for its effective use in research and development.

Retrosynthetic Analysis and Plausible Synthetic Route

While specific proprietary synthesis methods may vary between suppliers, a general and logical synthetic approach can be inferred from established organic chemistry principles and related patent literature. A common strategy for creating substituted pyrrolidines involves the reaction of a Grignard reagent with a cyclic imine precursor, followed by reduction and salt formation.

A patent for a similar compound, R-2-(2,5-difluorophenyl)pyrrolidine, outlines a multi-step synthesis that serves as an excellent model for the probable synthesis of the 2,6-difluoro isomer.[6] This process typically involves:

-

Protection: The pyrrolidone starting material is protected, often with a Boc group (di-tert-butyl carbonate), to prevent side reactions.

-

Grignard Reaction: A Grignard reagent is formed from the corresponding difluorobromobenzene. This organometallic species then attacks the carbonyl group of the protected pyrrolidone.

-

Deprotection/Cyclization: The addition product is then treated with acid to remove the protecting group, which can lead to the formation of a cyclic imine intermediate.

-

Reduction: The imine is reduced to the desired pyrrolidine.

-

Salt Formation: Finally, the free base is treated with hydrochloric acid to yield the stable hydrochloride salt.

The following diagram illustrates this logical workflow.

Caption: Generalized synthetic workflow for aryl-pyrrolidine hydrochlorides.

Core Chemical Identifiers

Precise identification of the chemical entity is crucial for regulatory, safety, and experimental reproducibility.

| Identifier | Value | Source |

| CAS Number | 2135331-85-8 | [1][2] |

| Molecular Formula | C₁₀H₁₂ClF₂N | [2] |

| Molecular Weight | 219.66 g/mol | [2] |

| IUPAC Name | 2-(2,6-difluorophenyl)pyrrolidine;hydrochloride | [1] |

| SMILES String | N1CCCC1c2c(F)cccc2F.Cl | [1] |

| InChI Key | IYHWYBGGVJBQCG-UHFFFAOYSA-N | [2] |

Quality Control and Analytical Validation

A trustworthy supplier must provide robust analytical data to validate the identity, purity, and consistency of their product. The choice of analytical technique is driven by its ability to provide specific information about the molecule. Reputable suppliers like SynHet offer a range of analytical tests to ensure quality.[1]

Standard Analytical Protocols

The following table outlines the primary analytical methods used for the characterization of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride and the rationale for their use.

| Analytical Method | Purpose & Rationale |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Primary Goal: Confirm molecular weight and assess purity. Causality: The LC separates the target compound from impurities, and the MS provides a precise mass-to-charge ratio, confirming the molecular weight of 219.66 for the hydrochloride salt. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary Goal: Assess purity and identify volatile impurities. Causality: Suitable for thermally stable compounds, GC-MS offers high-resolution separation and mass identification, which is effective for detecting residual solvents or volatile byproducts from the synthesis. |

| High-Performance Liquid Chromatography (HPLC) | Primary Goal: Quantify purity with high precision. Causality: HPLC with a UV detector is the gold standard for purity assessment. It separates the analyte from non-UV active and UV-active impurities, allowing for accurate quantification of purity (e.g., >99%). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Primary Goal: Elucidate and confirm the chemical structure. Causality: NMR provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the pyrrolidine ring and the difluorophenyl group, and the relative number of protons. It is the most powerful tool for unambiguous structure confirmation. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Primary Goal: Identify characteristic functional groups. Causality: FTIR detects vibrations of specific chemical bonds (e.g., N-H, C-F, aromatic C-H). The resulting spectrum serves as a fingerprint for the molecule, confirming the presence of key functional groups. |

Experimental Protocol: A Self-Validating Purity Assessment via HPLC

This protocol describes a standardized, self-validating workflow for determining the purity of a supplied batch of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride.

Objective: To quantify the purity of the compound and create a reference chromatogram for future batch comparisons.

Methodology:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable mobile phase solvent (e.g., 50:50 Acetonitrile:Water with 0.1% TFA). This is the Stock Standard.

-

Create a working standard by diluting the Stock Standard 1:10.

-

-

HPLC System & Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Validation & Analysis:

-

Inject a blank (mobile phase) to establish a baseline.

-

Inject the working standard multiple times (n=5) to establish system suitability (retention time reproducibility <1%, peak area reproducibility <2%).

-

Inject the sample solution.

-

The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Self-Validation: The consistent retention time and peak shape from multiple injections confirm system stability. The distinct peak, well-resolved from any impurities, validates the method's specificity for the analyte under these conditions.

-

Applications in Drug Discovery and Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[7] The incorporation of a 2,6-difluorophenyl group imparts specific properties that are highly desirable in drug candidates:

-

Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, increasing the compound's half-life.

-

Binding Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins, enhancing binding affinity and selectivity.

-

Lipophilicity: The difluoro substitution increases lipophilicity, which can modulate cell permeability and pharmacokinetic properties.

As an intermediate, 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a critical starting material for synthesizing more complex molecules. Its primary amine provides a reactive handle for elaboration, enabling its incorporation into a larger molecular framework. It is particularly relevant for developing therapeutics targeting the central nervous system, as well as in oncology and infectious diseases.[8]

Caption: Role of the intermediate in the drug discovery pipeline.

References

-

2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate - BuyersGuideChem. [Link]

-

2-(2,6-Difluorophenyl)pyrrolidine,98% - Acmec Biochemical. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

-

(r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. [Link]

- CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.

Sources

- 1. 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride [synhet.com]

- 2. 2135331-85-8 | 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride - AiFChem [aifchem.com]

- 3. 1016529-46-6[2-(2,6-Difluorophenyl)pyrrolidine 98%]- Jizhi Biochemical [acmec.com.cn]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chemscene.com [chemscene.com]

- 6. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. zhonghanchemical.com [zhonghanchemical.com]

Methodological & Application

Application Note: High-Throughput Screening of Pyrrolidine-Based Libraries for Protease Targets

Executive Summary & Rationale

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, serving as a core structural element in numerous blockbuster drugs, particularly inhibitors of serine proteases (e.g., DPP-4 inhibitors like Vildagliptin and Saxagliptin) and antiviral agents. Its ability to mimic the transition state of peptide bonds—specifically the proline residue—makes it an indispensable tool in fragment-based drug discovery (FBDD).

However, screening pyrrolidine derivatives presents unique challenges. Their frequent use as covalent reversible inhibitors (often bearing nitrile warheads) requires kinetic-aware assay designs. Furthermore, the basicity of the secondary amine in the pyrrolidine ring can induce pH-dependent artifacts in low-volume biochemical assays.

This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed to screen pyrrolidine libraries against protease targets, ensuring high Z’ factors and eliminating common false positives.

Library Design & Physicochemical Considerations

Before initiating the screen, the chemical library must be vetted. Pyrrolidine derivatives often possess distinct stereocenters (C2 and C3 positions) that dictate potency.

Stereochemical Purity & Solubility

Unlike flat aromatic libraries, pyrrolidines are three-dimensional.

-

Expert Insight: Ensure your library is annotated for stereochemistry (R vs S). In protease targets, the S-configuration (mimicking natural L-proline) is often bioactive, while the R-enantiomer may be inactive or off-target.

-

Solubility: Pyrrolidines are generally polar. However, highly substituted derivatives can precipitate in aqueous buffers.

-

Requirement: Perform a nephelometry check at 100 µM in the assay buffer (usually pH 7.4) prior to HTS.

-

The "Buffer Effect" Warning

Pyrrolidine nitrogen typically has a pKa between 9 and 11. In high-concentration screens (>10 µM), free bases can shift the pH of weak buffers (like 25 mM HEPES), altering enzyme activity artificially.

-

Solution: Use 50-100 mM Tris or HEPES buffer to maintain buffering capacity against basic library compounds.

Assay Principle: TR-FRET Protease Inhibition

We utilize a TR-FRET format because it is ratiometric, correcting for well-to-well liquid handling errors and minimizing interference from autofluorescent pyrrolidine byproducts.

Mechanism:

-

Enzyme: Recombinant Serine Protease (e.g., DPP-4).

-

Substrate: Biotinylated peptide linked to a fluorophore.

-

Detection: Europium-cryptate (Donor) labeled antibody binding the product or tag, and XL665 (Acceptor).

Workflow Diagram

The following diagram illustrates the logic flow from library dispensing to signal detection.

Figure 1: HTS Workflow for Pyrrolidine Protease Inhibitors. Note the pre-incubation step to allow covalent-reversible binding.

Detailed Protocol: 384-Well HTS Format

Reagents & Instrumentation

-

Liquid Handler: Labcyte Echo 650 (Acoustic) or Multidrop Combi.

-

Reader: PerkinElmer EnVision or Tecan Spark (TR-FRET module).

-

Plate: 384-well low-volume, white, non-binding surface (Corning #4512).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.01% Tween-20, 1 mM DTT (omit DTT if screening electrophilic warheads susceptible to thiols).

Step-by-Step Methodology

Step 1: Compound Transfer (Source to Assay Plate)

-

Load 10 mM pyrrolidine library source plate into the acoustic dispenser.

-

Transfer 50 nL of compound to the destination plate.

-

Transfer 50 nL of DMSO to columns 1, 2, 23, and 24 (Controls).

-

Columns 1-2: High Control (Enzyme + DMSO).

-

Columns 23-24: Low Control (No Enzyme/Inhibited + DMSO).

-

Step 2: Enzyme Pre-Incubation (The Kinetic Lock)

-

Expert Insight: Many pyrrolidine inhibitors (e.g., cyanopyrrolidines) are slow-binding. Skipping pre-incubation leads to underestimated potency (IC50 shift).

-

Dispense 5 µL of 2x Enzyme Solution (final conc. 1 nM) into the plate.

-

Centrifuge at 1000 rpm for 1 minute.

-

Incubate for 30 minutes at Room Temperature (RT). This allows the pyrrolidine warhead to reach equilibrium with the catalytic triad.

Step 3: Substrate Addition

-

Dispense 5 µL of 2x Biotin-Peptide Substrate (final conc. at Km value).

-

Incubate for 60 minutes at RT.

Step 4: Detection & Reading

-

Add 10 µL of Detection Mix (Streptavidin-XL665 + Anti-Product-Europium).

-

Incubate for 60 minutes (signal stabilization).

-

Read on EnVision:

-

Excitation: 337 nm

-

Emission 1: 615 nm (Donor)

-

Emission 2: 665 nm (Acceptor)

-

Data Analysis & Validation

Ratiometric Calculation

Raw fluorescence intensity is unreliable. Calculate the HTRF Ratio for every well:

Quality Control (Z-Factor)

A robust assay must have a Z' > 0.5.

- : Standard deviation of positive (high signal) and negative (low signal) controls.

- : Means of controls.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Z' (< 0.4) | Pipetting error or signal drift | Check liquid handler CV%; use ratiometric TR-FRET. |

| High Hit Rate (> 5%) | Aggregation or pH shift | Add 0.01% Triton X-100; increase buffer strength to 100 mM. |

| Bell-shaped IC50 | Fluorescence quenching | Pyrrolidine core may autofluoresce. Check interference at 615 nm. |

| Potency Shift over time | Slow-binding kinetics | Increase Step 2 pre-incubation time to 60 mins. |

Hit Triaging Strategy

Once hits are identified, they must be validated to rule out PAINS (Pan-Assay Interference Compounds) and confirm mechanism.

Figure 2: Hit Triage Logic. Essential for distinguishing specific pyrrolidine inhibitors from non-specific aggregators.

References

-

Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. HTS Assay Validation. Available from: [Link]

- Law, R. P., et al. (2014). Discovery of 4-fluoropyrrolidine-2-carbonitrile derivatives as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters. (Validating the pyrrolidine scaffold in protease inhibition).

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Available from: [Link]

Application Note: High-Throughput Quantification of 2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride Using Validated Chromatographic Methods

Abstract

This technical guide provides detailed analytical procedures for the accurate and precise quantification of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride, a key pharmaceutical intermediate. Recognizing the critical need for robust analytical oversight in drug development and quality control, this document outlines two primary chromatographic methods: a high-performance liquid chromatography (HPLC) method for routine purity and assay determination, and a gas chromatography-mass spectrometry (GC-MS) method for enhanced specificity and sensitivity, particularly for trace-level analysis. Each protocol is accompanied by a comprehensive validation strategy designed to meet the stringent requirements of international regulatory bodies, ensuring data integrity and reliability.

Introduction: The Analytical Imperative

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, the implementation of validated, reliable analytical methods is not merely a procedural step but a cornerstone of the quality assurance framework.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals, offering a scientifically grounded and practical approach to the quantification of this critical compound.

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput.[4] High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds, including those that are non-volatile or thermally labile.[4] Gas Chromatography (GC), particularly when coupled with a mass spectrometric detector (GC-MS), offers high resolution and specificity, making it an excellent choice for the analysis of volatile compounds and for impurity profiling.[4]

This application note details validated protocols for both HPLC-UV and GC-MS analysis, providing a comprehensive toolkit for the analytical chemist.

Analytical Workflow Overview

The successful quantification of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride necessitates a systematic approach, from initial method development through to comprehensive validation. The following diagram illustrates the logical flow of this process.

Caption: Workflow for the development and validation of analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

The inherent polarity and aromaticity of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride make it well-suited for analysis by reversed-phase HPLC with UV detection. The difluorophenyl group provides a strong chromophore for sensitive UV detection.

Rationale for Method Parameters

-

Column: A C18 stationary phase is selected for its hydrophobicity, which provides good retention for the analyte. The end-capping of the silica minimizes peak tailing, which can be an issue with basic compounds like pyrrolidines.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and a phosphate buffer is chosen to ensure consistent elution and good peak shape. The acidic pH of the buffer protonates the secondary amine of the pyrrolidine ring, further improving peak symmetry and retention on the C18 column.

-

Detector: UV detection at a wavelength corresponding to the absorbance maximum of the difluorophenyl moiety ensures high sensitivity.

Detailed HPLC Protocol

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Phosphoric acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride reference standard

Procedure:

-

Mobile Phase Preparation:

-

Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in deionized water.

-

Adjust the pH of the buffer to 3.0 with phosphoric acid.

-

The mobile phase consists of a 50:50 (v/v) mixture of the phosphate buffer and acetonitrile.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 100 µg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Accurately weigh a sample containing approximately 10 mg of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 225 nm

-

-

Data Analysis:

-

Quantify the amount of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride in the sample by comparing the peak area to a calibration curve generated from the standard solutions.

-

HPLC Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5]

Validation Parameters and Acceptance Criteria:

| Parameter | Acceptance Criteria |

| Specificity | No interference from blank or placebo at the retention time of the analyte. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |

| Range | 80-120% of the test concentration. |

| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples. |

| Precision | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). |

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For higher specificity and sensitivity, particularly for identifying and quantifying trace impurities, a GC-MS method is recommended. Due to the polarity and potential for thermal degradation of the hydrochloride salt, derivatization of the secondary amine is often necessary to improve volatility and chromatographic performance.

Rationale for Method Parameters

-

Derivatization: Acylation with an agent like trifluoroacetic anhydride (TFAA) converts the polar secondary amine into a less polar, more volatile trifluoroacetyl derivative. This improves peak shape and reduces the likelihood of thermal degradation in the GC inlet.

-

Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized analyte from potential impurities.

-

Detector: Mass spectrometry provides high selectivity and sensitivity. Monitoring specific ions in Selected Ion Monitoring (SIM) mode can further enhance sensitivity and specificity for trace-level quantification.

Detailed GC-MS Protocol

Instrumentation and Materials:

-

GC-MS system

-

Capillary GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

-

Trifluoroacetic anhydride (TFAA)

-

Ethyl acetate (GC grade)

-

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride reference standard

Procedure:

-

Standard and Sample Derivatization:

-

Accurately prepare standard and sample solutions in ethyl acetate.

-

To 1 mL of each solution, add 100 µL of TFAA.

-

Cap the vials and heat at 60 °C for 30 minutes.

-

Allow the solutions to cool to room temperature before injection.

-

-

GC-MS Conditions:

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Full scan (for identification) or SIM (for quantification)

-

-

Data Analysis:

-

Identify the derivatized analyte by its retention time and mass spectrum.

-

For quantification, use a calibration curve based on the peak areas of a characteristic ion in SIM mode.

-

GC-MS Method Validation

Similar to the HPLC method, the GC-MS method must be validated.

Validation Parameters and Acceptance Criteria:

| Parameter | Acceptance Criteria |

| Specificity | No interfering peaks at the retention time and m/z of the target ions. |

| Linearity | Correlation coefficient (r²) ≥ 0.995 over the concentration range. |

| Accuracy | Mean recovery of 95.0% to 105.0% for spiked samples. |

| Precision | Repeatability (RSD) ≤ 5.0%; Intermediate Precision (RSD) ≤ 5.0%. |

| LOD and LOQ | To be determined based on the signal-to-noise ratio and the specific analytical needs. |

| Robustness | Insensitive to minor variations in derivatization time/temperature and GC oven ramp rate. |

Data Presentation and Interpretation

The results from the validation studies for both the HPLC and GC-MS methods should be clearly documented. The following tables provide a template for summarizing the key validation data.

Table 1: HPLC Method Validation Summary

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 99.5% |

| Precision (% RSD) | < 1.5% |

| LOD | ~0.05 µg/mL |

| LOQ | ~0.15 µg/mL |

Table 2: GC-MS Method Validation Summary

| Validation Parameter | Result |

| Linearity (r²) | > 0.998 |

| Accuracy (% Recovery) | 101.2% |

| Precision (% RSD) | < 3.0% |

| LOD | ~0.5 ng/mL |

| LOQ | ~1.5 ng/mL |

Conclusion

This application note provides two robust and reliable chromatographic methods for the quantification of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride. The HPLC method is well-suited for routine quality control, while the GC-MS method offers enhanced specificity and sensitivity for more demanding applications. The successful implementation of these validated methods will ensure the quality and consistency of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines. The validation of these analytical methods is a critical step to ensure their suitability for their intended purpose.[2][3]

References

-

HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC Europe. Retrieved from [Link]

-

HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). PubMed. Retrieved from [Link]

-

Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound. Retrieved from [Link]

-

Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025). ResearchGate. Retrieved from [Link]

-

Analytical Method Validation. (n.d.). PharmaState Academy. Retrieved from [Link]

-

Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. (2017). Analytical Methods. Retrieved from [Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). ACS Publications. Retrieved from [Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). National Institutes of Health. Retrieved from [Link]

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]

-

Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. (n.d.). Ingenieria Analitica. Retrieved from [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). National Institutes of Health. Retrieved from [Link]

-

The effect of solvent selection in the gas chromatographic analysis of carbonyls in air samples after derivatization with pentafluorophenyl hydrazine. (n.d.). ResearchGate. Retrieved from [Link]

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. Retrieved from [Link]

-

Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. (n.d.). MDPI. Retrieved from [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride, a key intermediate in pharmaceutical synthesis. The described method is designed to separate the active pharmaceutical ingredient (API) from potential impurities and degradation products, ensuring accurate assessment of purity and stability. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering everything from the foundational chromatographic principles to detailed, step-by-step experimental execution.

Introduction

2-(2,6-Difluorophenyl)pyrrolidine and its enantiomeric forms are significant building blocks in medicinal chemistry, forming the core of various therapeutic agents.[1] Given its role in drug development, a reliable and validated analytical method to determine its purity and stability is paramount. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and accuracy.[2] This note addresses the critical need for a well-defined, stability-indicating HPLC method, which can distinguish the intact drug from products that may form under stress conditions such as hydrolysis, oxidation, and photolysis.[3][4]

The development of this method was guided by the physicochemical properties of the analyte. As a hydrochloride salt, 2-(2,6-Difluorophenyl)pyrrolidine is expected to be water-soluble. The presence of the difluorophenyl chromophore allows for sensitive ultraviolet (UV) detection. The pyrrolidine moiety, a secondary amine, imparts a basic character to the molecule, necessitating careful pH control of the mobile phase to ensure good peak shape and retention.

Furthermore, the molecule possesses a chiral center at the 2-position of the pyrrolidine ring. While this application note focuses on the achiral analysis for purity and stability, it is crucial for drug development professionals to recognize that a separate chiral HPLC method may be required to quantify the enantiomeric purity of the substance.[5][6]

Method Development and Rationale

The primary objective was to develop a method that provides a sharp, symmetrical peak for 2-(2,6-Difluorophenyl)pyrrolidine, well-resolved from any potential degradants.

-

Column Selection: A C18 stationary phase was chosen due to its versatility and wide applicability in reversed-phase chromatography for moderately polar compounds. The end-capping of the silica particles minimizes peak tailing that can occur with basic analytes like secondary amines.

-

Mobile Phase: A combination of acetonitrile and a phosphate buffer was selected. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time. A phosphate buffer is employed to maintain a constant pH. A slightly acidic pH (around 3.0) is chosen to ensure the secondary amine is protonated, which generally leads to better peak shapes on silica-based columns and enhances retention in reversed-phase mode.

-

Detection Wavelength: Based on the difluorophenyl chromophore, a UV detection wavelength in the range of 210-270 nm is expected to provide good sensitivity. For this method, a wavelength of 264 nm is selected as a starting point, which is typical for substituted benzene rings. A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength during method development.

-

Forced Degradation: To establish the stability-indicating nature of the method, forced degradation studies are essential.[2] By subjecting the analyte to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress), we can generate potential degradation products. The HPLC method must then demonstrate the ability to resolve the main peak from any degradant peaks that are formed.[4]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

-

Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

2-(2,6-Difluorophenyl)pyrrolidine hydrochloride reference standard

-

Hydrochloric acid (AR grade)

-

Sodium hydroxide (AR grade)

-

Hydrogen peroxide (30%) (AR grade)

-

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A / 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | PDA at 264 nm |

| Run Time | 15 minutes |

Preparation of Solutions

-

Buffer Solution (Mobile Phase A): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

-

Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Protocol Visualization

The overall workflow for the analysis can be visualized as follows:

Caption: HPLC analysis workflow from solution preparation to data processing.

Forced Degradation Protocol

To ensure the method is stability-indicating, the following forced degradation studies should be performed. A sample solution of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride at 1000 µg/mL should be used for these studies.

-

Acid Hydrolysis: Treat the sample solution with 1N HCl at 60 °C for 4 hours. Neutralize before injection.

-

Base Hydrolysis: Treat the sample solution with 1N NaOH at 60 °C for 4 hours. Neutralize before injection.

-

Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid reference standard to 105 °C for 24 hours, then prepare a solution for analysis.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described above. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.

Data Presentation and System Suitability

The performance of the HPLC system should be verified before sample analysis by injecting the working standard solution six times. The system suitability parameters should meet the following criteria:

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

Conclusion

The HPLC method presented in this application note provides a reliable and robust protocol for the analysis of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride. The method is designed to be stability-indicating, a critical requirement for quality control and regulatory submissions in the pharmaceutical industry. By following this detailed guide, researchers and analysts can confidently assess the purity and stability of this important synthetic intermediate. Further validation of this method in accordance with ICH guidelines is recommended before its implementation in a regulated environment.[7]

References

-

ResearchGate. (2025). Determination and Validation of Eflornithine Hydrochloride by (Rp-Hplc) Reversed Phase High Performance Liquid Chromatography. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

-

Chromatography Forum. (2011). measure pyrrolidine by HPLC. Retrieved from [Link]

-

MDPI. (n.d.). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Medicine. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved from [Link]

-

Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

-

bepls. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. Retrieved from [Link]

-

MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]

-

IIETA. (2024). Development and Validation of a RP-HPLC Method for Simultaneous Quantification of Paracetamol and Phenylephrine Hydrochloride In. Retrieved from [Link]

-

PMC. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Retrieved from [Link]

-

ResearchGate. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

- Google Patents. (n.d.). Process for making 2,6-difluoro pyridine.

-

IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]

-

EPO. (2023). PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). Retrieved from [Link]

-

(n.d.). (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. Retrieved from [Link]

Sources

Introduction: The Analytical Imperative for Novel Pharmaceutical Intermediates

An Application Note for the Quantitative Analysis of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS)

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and serving as a versatile building block in drug discovery.[1] 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a key pharmaceutical intermediate, valued for its role in the synthesis of novel therapeutic agents.[2][3] As with any component destined for pharmaceutical use, rigorous analytical characterization is not merely a procedural step but a cornerstone of safety, efficacy, and quality control. The ability to accurately and precisely quantify this compound is critical throughout the drug development lifecycle—from purity assessment of the initial intermediate to pharmacokinetic studies of the final active pharmaceutical ingredient (API).[4][5]

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent analytical technique for this purpose, offering an unparalleled combination of sensitivity and selectivity.[6][7] This application note presents a detailed protocol for the quantitative analysis of 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride. We will delve into the causality behind methodological choices, addressing the specific challenges posed by polar and fluorinated small molecules, and provide a robust, self-validating framework for researchers, scientists, and drug development professionals.[8][9]

Analyte Overview

A clear understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| IUPAC Name | 2-(2,6-difluorophenyl)pyrrolidine;hydrochloride | [2] |

| CAS Number | 2135331-85-8 | [2] |

| Molecular Formula | C₁₀H₁₂ClF₂N | [10] |

| Molecular Weight | 219.66 g/mol | [3] |

| Structure | The molecule consists of a pyrrolidine ring attached to a 2,6-difluorophenyl group. As a hydrochloride salt, it is typically a white to off-white powder. | [3] |

| Expected Ionization | The pyrrolidine nitrogen is basic and will readily accept a proton, making it highly suitable for positive mode electrospray ionization (ESI) to form the [M+H]⁺ ion. |

Guiding Principles: The Synergy of Separation and Detection

The success of this method hinges on the orthogonal principles of liquid chromatography and mass spectrometry.

-